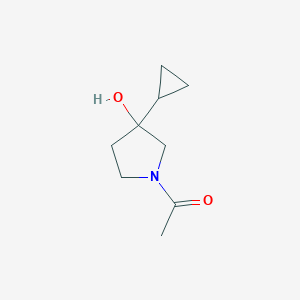
1-Amino-3-cyclopropylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-cyclopropylpentan-3-ol is an organic compound with the molecular formula C₈H₁₇NO It is a cyclopropyl derivative of pentanol, featuring both an amino group and a hydroxyl group on the same carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-cyclopropylpentan-3-ol typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method involves the reaction of cyclopropylmethyl bromide with a suitable amine under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of a suitable precursor, such as a cyclopropyl ketone, in the presence of an amine. This method allows for the efficient production of the compound on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-cyclopropylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to form amides or sulfonamides.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
1-Amino-3-cyclopropylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-3-cyclopropylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-cyclopropylbutan-3-ol: A shorter chain analog with similar functional groups.
1-Amino-3-cyclopropylhexan-3-ol: A longer chain analog with similar functional groups.
Cyclopropylamine: A simpler analog lacking the hydroxyl group.
Uniqueness
1-Amino-3-cyclopropylpentan-3-ol is unique due to its specific chain length and the presence of both amino and hydroxyl groups on the same carbon chain. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-amino-3-cyclopropylpentan-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10,5-6-9)7-3-4-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
OVWSFSJRNIAGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


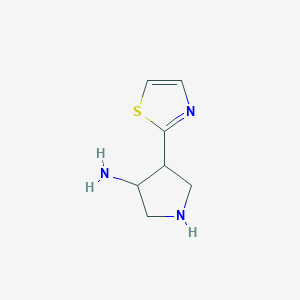
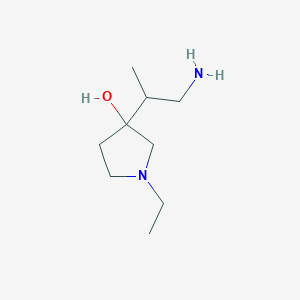
![Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate](/img/structure/B13170057.png)

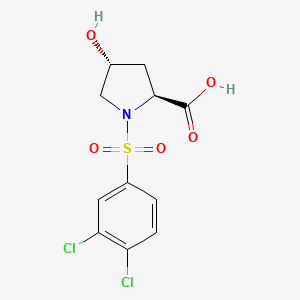
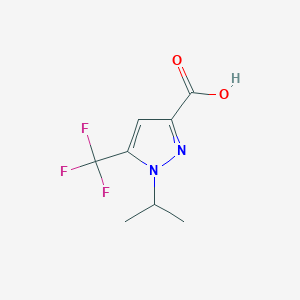
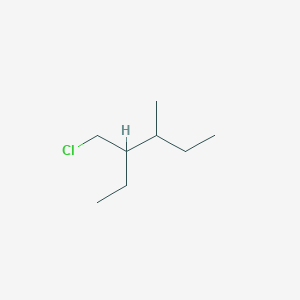
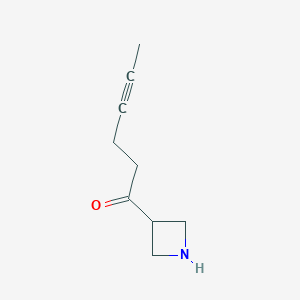
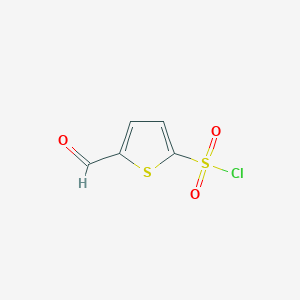

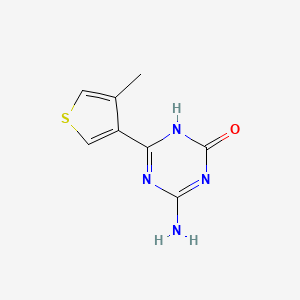
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13170122.png)

